molecular formula C9H11N3 B2637762 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1006323-15-4

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B2637762
CAS RN: 1006323-15-4
M. Wt: 161.208
InChI Key: UHWYNVYBMLLOKR-UHFFFAOYSA-N
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Description

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile is not fully understood; however, it has been suggested that 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile may act as an inhibitor of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the protection of neurons against oxidative stress. 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has also been shown to modulate the activity of various enzymes, including caspases, which are involved in the regulation of apoptosis.

Advantages And Limitations For Lab Experiments

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has several advantages for lab experiments, including its stability and ease of synthesis. However, 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile also has limitations, including its poor solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, including the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile and its potential applications in various fields, including cancer therapy and neuroprotection.

Synthesis Methods

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile can be synthesized using various methods, including the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with ethyl cyanoacetate in the presence of triethylamine. Another method involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with chloroacetonitrile in the presence of potassium carbonate. These methods have been optimized to produce high yields of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile.

Scientific Research Applications

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has been shown to have anticancer properties, and it has been studied as a potential therapeutic agent for the treatment of breast cancer, prostate cancer, and lung cancer. 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.

properties

IUPAC Name

3-(5-cyclopropylpyrazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWYNVYBMLLOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile

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